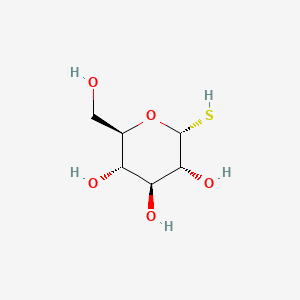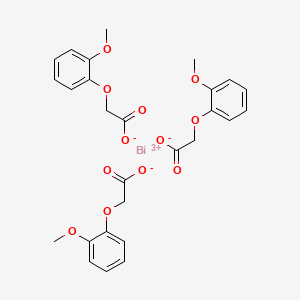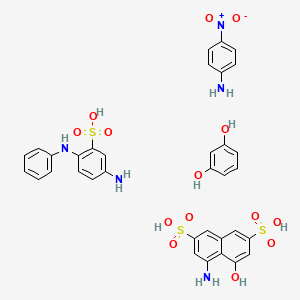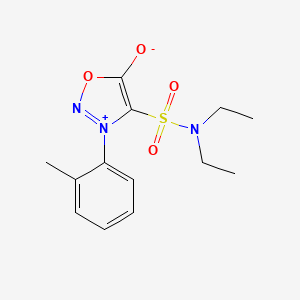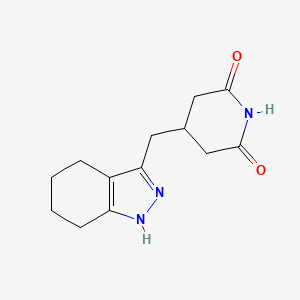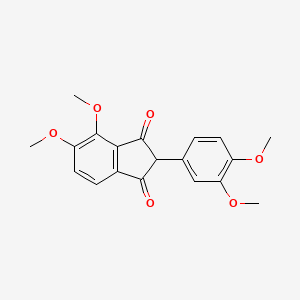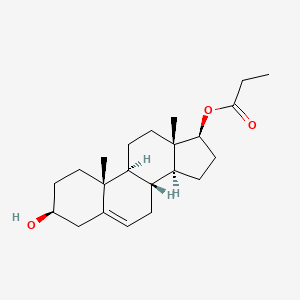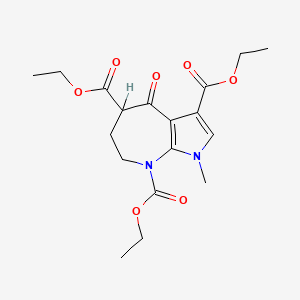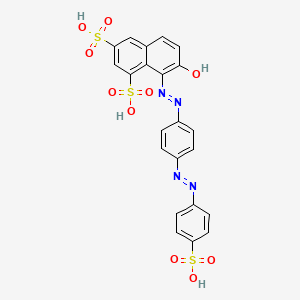
Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is a synthetic azo dye. It is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics. The compound is characterized by its complex molecular structure, which includes multiple sulfonate groups that enhance its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the desired azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
化学反应分析
Types of Reactions
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Produces sulfonated aromatic compounds.
Reduction: Yields aromatic amines.
Substitution: Results in the formation of various substituted aromatic compounds.
科学研究应用
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure .
相似化合物的比较
Similar Compounds
- Trisodium 7-hydroxy-8-[(4-sulfonatophenyl)azo]naphthalene-1,3-disulfonate
- Trisodium 7-hydroxy-8-[(4-sulfonatophenyl)azo]naphthalene-1,3-disulfonate
Uniqueness
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate stands out due to its high solubility in water and its stability under various conditions. These properties make it particularly useful in applications where consistent performance is required .
属性
CAS 编号 |
7401-69-6 |
|---|---|
分子式 |
C22H16N4O10S3 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
7-hydroxy-8-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C22H16N4O10S3/c27-19-10-1-13-11-18(38(31,32)33)12-20(39(34,35)36)21(13)22(19)26-25-15-4-2-14(3-5-15)23-24-16-6-8-17(9-7-16)37(28,29)30/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36) |
InChI 键 |
MKOJHJCFYCSSJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


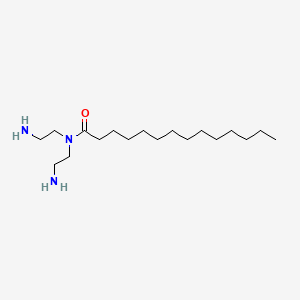
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
